Propyl 3-butenoate

Description

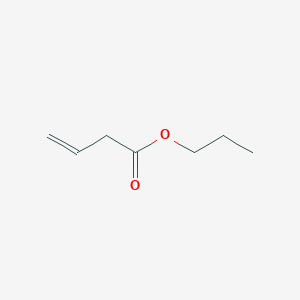

Propyl 3-butenoate (systematic name: propyl but-3-enoate) is an ester derivative of 3-butenoic acid and propanol. It is characterized by a propyl ester group attached to an unsaturated α,β-unsaturated carboxylic acid (butenoate). This compound is of interest in organic synthesis and materials science due to its reactive double bond, which enables polymerization or functionalization. However, none of the provided evidence directly describes this compound, necessitating comparisons with structurally related compounds from the available sources.

Properties

CAS No. |

34456-25-2 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

propyl but-3-enoate |

InChI |

InChI=1S/C7H12O2/c1-3-5-7(8)9-6-4-2/h3H,1,4-6H2,2H3 |

InChI Key |

JUKZMMDUYUDTMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 3-butenoate can be synthesized through the esterification reaction between propanol and 3-butenoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . The general reaction is as follows:

CH3CH2CH2OH+CH2CHCH2COOH→CH3CH2CH2OCOCH2CHCH2+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Propyl 3-butenoate can undergo various chemical reactions, including:

Reduction: Reduction of this compound using lithium aluminum hydride (LiAlH₄) can yield propanol and 3-butenoic alcohol.

Oxidation: Oxidation reactions can convert this compound into corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

Hydrolysis: Propanol and 3-butenoic acid.

Reduction: Propanol and 3-butenoic alcohol.

Oxidation: Corresponding carboxylic acids or aldehydes.

Scientific Research Applications

Propyl 3-butenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 3-butenoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release propanol and 3-butenoic acid, which can then participate in further biochemical reactions . The specific molecular targets and pathways depend on the context of its use, such as in enzymatic reactions or as a precursor in synthetic pathways .

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The following compounds share structural similarities with Propyl 3-butenoate, such as propyl chains, ester/ether groups, or unsaturated moieties:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Reactivity: this compound’s α,β-unsaturated ester group contrasts with Pyridalyl’s ether linkages and 4-Propylphenol’s phenolic hydroxyl group. The methacrylate in shares ester functionality but includes a silane group for crosslinking .

- Applications: While Pyridalyl is a pesticide , 3-(Trimethoxysilyl)propyl methacrylate is used in biomedical scaffolds due to its hybrid organic-inorganic structure .

Physicochemical and Functional Properties

- Mechanical Properties: The hybrid scaffold in demonstrated a compressive strength of ~50 MPa via nanoindentation, far exceeding typical ester-based polymers .

- Odor/Toxicity: 4-Propylphenol () has a clove-like odor, whereas this compound’s ester group may impart fruity notes, though toxicity data are absent in the evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.